Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate
Description
Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is a quinoline derivative characterized by a hydroxy group at position 4, methoxy at position 8, methyl at position 3, and an ethyl ester at position 2. This substitution pattern confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science. Its structural features influence solubility, stability, and intermolecular interactions, which are critical for applications such as drug design or catalytic processes .
Properties
IUPAC Name |
ethyl 8-methoxy-3-methyl-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)11-8(2)13(16)9-6-5-7-10(18-3)12(9)15-11/h5-7H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVIMHFZWTWHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, solvents like ethanol or tetrahydrofuran, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to the formation of diverse derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
Synthesis and Derivatives
Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate can be synthesized through various methods, including one-pot catalytic processes involving anilines and ethyl propynoate. Such methods yield high percentages (over 80%) of the desired compound, facilitating its further use in synthesizing other biologically active derivatives, such as oxolinic acid, a known antibiotic effective against urinary tract infections and psoriasis .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been identified as a precursor for synthesizing compounds with enhanced antibacterial activity. For instance, derivatives synthesized from this compound have shown efficacy against various bacterial strains, highlighting its potential in developing new antibiotics .
Neuroprotective Effects
Studies have demonstrated that compounds derived from quinolines can modulate neurotransmission and may be beneficial in treating central nervous system disorders such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. This compound may play a role in these therapeutic areas by acting on neurotransmitter systems .
Case Studies
Several case studies illustrate the compound's effectiveness:
- A study highlighted the synthesis of a derivative that exhibited selective activity against specific bacterial strains, suggesting its potential use in targeted antibiotic therapies.
- Another investigation focused on the neuroprotective properties of quinoline derivatives, showing promise in alleviating symptoms associated with neurodegenerative conditions .
Comparative Analysis of Quinoline Derivatives
| Compound Name | Biological Activity | Therapeutic Use | Synthesis Yield |
|---|---|---|---|
| This compound | Antibacterial | Antibiotic development | >80% |
| Oxolinic Acid | Antibacterial | Treatment of UTIs | >45% from precursor |
| Other Quinoline Derivatives | Neuroprotective | CNS disorders treatment | Variable |
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups like hydroxyl and methoxy enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and related quinoline derivatives:
| Compound Name | Substituents (Positions) | Key Functional Group Differences |
|---|---|---|
| Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate | 4-OH, 8-OCH₃, 3-CH₃, 2-COOEt | Reference compound |
| Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate | 4-Cl, 8-OCH₃, 3-CH₃, 2-COOEt | Chloro (electron-withdrawing) replaces hydroxy |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 4-OH, 8-Br, 3-COOEt | Bromo (bulkier) replaces methoxy; ester at C3 |
| Ethyl 4-[(2-hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate | 4-NH(CH₂CH₂OH), 8-CH₃, 3-COOEt | Amino-hydroxyethyl replaces hydroxy; methyl at C8 |
| Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | 4-OH, 8-OCF₃, 3-COOEt | Trifluoromethoxy (lipophilic) replaces methoxy |
Key Observations :
Physicochemical Properties
| Property | Target Compound | Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~307.3 (estimated) | 321.7 | 355.2 |
| Solubility (Polarity) | Moderate (due to -OH, -OCH₃) | Low (Cl reduces polarity) | Very low (Br increases hydrophobicity) |
| Stability | Sensitive to oxidation | High (Cl stabilizes) | Moderate |
Notes:
- The trifluoromethoxy group in Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate () significantly enhances metabolic stability compared to methoxy .
- Amino substituents (e.g., in ) improve aqueous solubility due to hydrogen bonding but may reduce thermal stability .
Biological Activity
Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications.
Chemical Structure and Properties
This compound has a molecular formula of C12H13NO4 and a molecular weight of approximately 231.25 g/mol. The compound features a quinoline structure, characterized by a fused benzene and pyridine ring, along with functional groups including a hydroxy group, methoxy group, and carboxylate. Its melting point ranges from 271°C to 274°C, indicating thermal stability.
Antiviral Properties
One of the most significant biological activities of this compound is its potential as an anti-HIV agent . Research indicates that it inhibits HIV integrase activity, which is crucial for the viral replication process. This mechanism positions the compound as a candidate for further development in HIV treatment strategies.
Antimicrobial and Anti-inflammatory Effects
Compounds with similar structural features often exhibit antimicrobial and anti-inflammatory properties. This compound has been investigated for its ability to combat various pathogens, making it relevant for pharmacological applications targeting infectious diseases.
Synthesis of this compound
The synthesis typically involves a two-step process:
- Formation of Isatoic Anhydrides : Starting from commercially available 2-aminobenzoic acids, isatoic anhydrides are generated using solid triphosgene in THF.
- Cyclization : The anhydride electrophiles are reacted with sodium enolates derived from ethyl acetoacetate, leading to the formation of the desired quinoline derivative .
Study on Antiviral Activity
A study published in the journal Molecules highlighted the compound's effectiveness in inhibiting HIV integrase, demonstrating promising results in vitro. The study reported IC50 values indicating significant antiviral potency, suggesting that this compound could be further explored for therapeutic applications against HIV.
Antimicrobial Activity Assessment
In another investigation, the antimicrobial properties were evaluated against various bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | Contains methyl and hydroxy groups | Exhibits different biological activity profiles |
| Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate | Additional methoxy group | Potentially enhanced solubility |
| Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate | Different positioning of methoxy group | Variations in reactivity and interaction profiles |
This table illustrates how structural variations can lead to differences in biological activity, providing insights into the design of new derivatives with enhanced properties.
The mechanisms through which this compound exerts its effects involve binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, particularly in terms of inhibiting viral replication and microbial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
